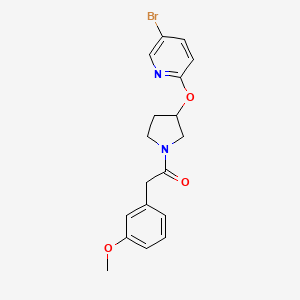![molecular formula C16H13Cl2N5OS B2611828 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 901141-09-1](/img/structure/B2611828.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Field
Medicinal Chemistry
Application
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated as antimicrobial agents .
Methods
The compounds were synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .
Results
Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antimicrobials .
Electrochromic and Optical Devices
Field
Electrochemistry
Application
The interconversion of different redox states of an electroactive framework can be potentially used in applications of electrochromic and optical devices .
Methods
Spectroelectrochemical studies were conducted to understand the interconversion of different redox states .
Results
The findings provide a basic comprehension of how an electroactive framework can be potentially used in applications of electrochromic and optical devices .
Organic Light Emitting Diodes (OLEDs)
Field
Material Science
Application
The Ir (III) complexes containing the ancillary ligand attached with the electron-transporting group of 4-phenyl-4H-1,2,4-triazole could facilitate charge trapping across the bulk of the device and they have promising applications in OLEDs .
Methods
The study involved the synthesis and evaluation of Ir (III) complexes containing the ancillary ligand attached with the electron-transporting group of 4-phenyl-4H-1,2,4-triazole .
Results
The study demonstrates that these complexes could facilitate charge trapping across the bulk of the device .
Synthetic Organic Chemistry
Field
Organic Chemistry
Application
The structure and properties of the investigated compound offer valuable insights for synthetic organic chemists to design and develop new materials involving 1,2,4-triazole systems .
Methods
A comprehensive approach was used to provide a detailed description of the structure and properties of the investigated compound .
Results
The study offers valuable insights for synthetic organic chemists to design and develop new materials involving 1,2,4-triazole systems .
Antifungal Agents
Application
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated as antifungal agents .
Results
Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antifungals .
Antiviral Agents
Application
Triazole derivatives have been found to possess comprehensive bioactivities, including antiviral activities .
Results
Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antivirals .
Propiedades
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZAVIICOPUVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

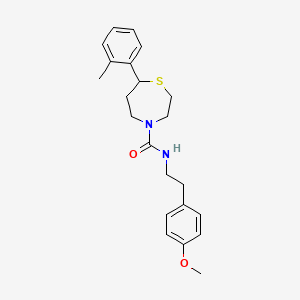
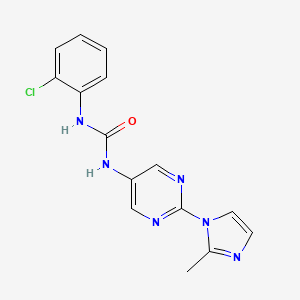
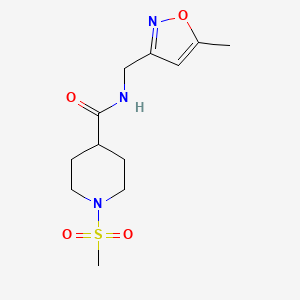
![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)
![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)
![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2611757.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)
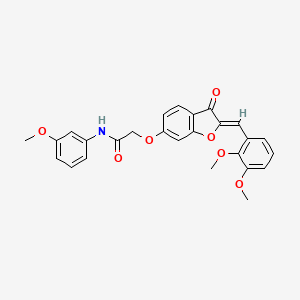
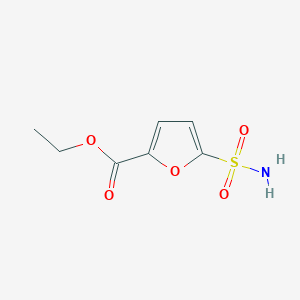
![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)
![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)
